molecular formula C12H18O3 B14527644 Ethyl 2-acetylocta-4,6-dienoate CAS No. 62765-18-8

Ethyl 2-acetylocta-4,6-dienoate

Cat. No.: B14527644
CAS No.: 62765-18-8
M. Wt: 210.27 g/mol
InChI Key: AVZKIWRJJRXVSB-UHFFFAOYSA-N
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Description

Ethyl 2-acetylocta-4,6-dienoate is a conjugated dienoate ester featuring an acetyl substituent at the 2-position and an ethyl ester group. These compounds are pivotal in organic synthesis, particularly in cycloaddition reactions and transition-metal-catalyzed transformations due to their electron-deficient diene systems .

Properties

CAS No.

62765-18-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-acetylocta-4,6-dienoate

InChI

InChI=1S/C12H18O3/c1-4-6-7-8-9-11(10(3)13)12(14)15-5-2/h4,6-8,11H,5,9H2,1-3H3

InChI Key

AVZKIWRJJRXVSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CC=CC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetylocta-4,6-dienoate typically involves esterification reactions. One common method is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of octa-4,6-dienoic acid with ethanol in the presence of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetylocta-4,6-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.

    Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-acetylocta-4,6-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetylocta-4,6-dienoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/Synthesis Yield
Methylhepta-4,6-dienoate C₈H₁₂O₂ 140.18 Methyl ester, no acetyl group High-yield synthesis (up to 92%)
(S,2E,6E)-Ethyl 5-methyl-7-phenylhepta-2,6-dienoate (13c) C₁₉H₂₄O₂ 292.39 Ethyl ester, phenyl, vinyl, methyl groups Pd-catalyzed cross-coupling; NMR-confirmed stereochemistry
(S,2E,6E)-Ethyl 5-methyl-7-(naphthalen-2-yl)hepta-2,6-dienoate (13e) C₂₃H₂₆O₂ 334.45 Naphthyl substituent Enhanced steric bulk for regioselective reactions
(E)-Hepta-4,6-dienoic acid ethyl ester C₉H₁₄O₂ 154.21 Ethyl ester, no acetyl group Commercially available; used in Diels-Alder reactions

Key Observations :

  • Stereochemical Complexity: Compounds like 13c and 13e exhibit stereoselectivity in synthesis, achieved via organozinc intermediates and Pd catalysis . Ethyl 2-acetylocta-4,6-dienoate may require similar stereocontrol strategies.
  • Synthetic Accessibility: Methylhepta-4,6-dienoate is synthesized with high yields (92%) using optimized routes , whereas phenyl- or naphthyl-substituted analogs involve multi-step protocols with organometallic reagents .

Research Findings and Data

Spectroscopic Characterization

  • NMR and MS Data: Analogs like 13c and 13e are characterized by ¹H/¹³C-NMR and ESI-MS, confirming regiochemistry and purity. This compound would likely exhibit downfield shifts for the acetyl proton (δ 2.1–2.5 ppm) and ester carbonyl (δ 170–175 ppm) .

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